molecular formula C20H20N2OS B2567659 2,2-dimethyl-1-(4-methylbenzoyl)-4-(4-methylphenyl)-2,5-dihydro-1H-imidazole-5-thione CAS No. 899910-00-0

2,2-dimethyl-1-(4-methylbenzoyl)-4-(4-methylphenyl)-2,5-dihydro-1H-imidazole-5-thione

Cat. No.: B2567659
CAS No.: 899910-00-0
M. Wt: 336.45
InChI Key: WVFSVJFSOYKATQ-UHFFFAOYSA-N
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Description

2,2-dimethyl-1-(4-methylbenzoyl)-4-(4-methylphenyl)-2,5-dihydro-1H-imidazole-5-thione is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzoyl group and a thione group attached to an imidazole ring. Its molecular formula is C20H20N2OS, and it is known for its stability and reactivity under specific conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-1-(4-methylbenzoyl)-4-(4-methylphenyl)-2,5-dihydro-1H-imidazole-5-thione typically involves multi-step organic reactions. One common method involves the condensation of 4-methylbenzoyl chloride with 2,2-dimethyl-1,3-diaminopropane, followed by cyclization and thiolation reactions. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product. Purification steps such as recrystallization or chromatography are employed to isolate the compound from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-1-(4-methylbenzoyl)-4-(4-methylphenyl)-2,5-dihydro-1H-imidazole-5-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The benzoyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve reagents such as halogens, alkyl halides, or organometallic compounds under conditions like reflux or microwave irradiation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thione group may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to various derivatives with modified benzoyl or phenyl groups.

Scientific Research Applications

2,2-dimethyl-1-(4-methylbenzoyl)-4-(4-methylphenyl)-2,5-dihydro-1H-imidazole-5-thione has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-1-(4-methylbenzoyl)-4-(4-methylphenyl)-2,5-dihydro-1H-imidazole-5-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-dimethyl-1-(4-chlorobenzoyl)-4-(4-chlorophenyl)-2,5-dihydro-1H-imidazole-5-thione
  • 2,2-dimethyl-1-(4-methoxybenzoyl)-4-(4-methoxyphenyl)-2,5-dihydro-1H-imidazole-5-thione
  • 2,2-dimethyl-1-(4-nitrobenzoyl)-4-(4-nitrophenyl)-2,5-dihydro-1H-imidazole-5-thione

Uniqueness

Compared to similar compounds, 2,2-dimethyl-1-(4-methylbenzoyl)-4-(4-methylphenyl)-2,5-dihydro-1H-imidazole-5-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl groups on both the benzoyl and phenyl rings enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

[2,2-dimethyl-4-(4-methylphenyl)-5-sulfanylideneimidazol-1-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2OS/c1-13-5-9-15(10-6-13)17-19(24)22(20(3,4)21-17)18(23)16-11-7-14(2)8-12-16/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVFSVJFSOYKATQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(N(C2=S)C(=O)C3=CC=C(C=C3)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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